molecular formula C14H18O4 B8584825 Ethyl 1-(2,6-dimethoxyphenyl)cyclopropanecarboxylate

Ethyl 1-(2,6-dimethoxyphenyl)cyclopropanecarboxylate

Cat. No.: B8584825
M. Wt: 250.29 g/mol
InChI Key: JVYIHAMQENBOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2,6-dimethoxyphenyl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C14H18O4 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 1-(2,6-dimethoxyphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C14H18O4/c1-4-18-13(15)14(8-9-14)12-10(16-2)6-5-7-11(12)17-3/h5-7H,4,8-9H2,1-3H3

InChI Key

JVYIHAMQENBOAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)C2=C(C=CC=C2OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To trimethylsulfoxonium iodide (32 g, 1.2 equiv) in DMSO (250 ml) was added ground KOt-Bu (17.62 g, 1.3 equiv) and this mixture was stirred at r.t. for 30 min. A solution of the styrene 17 (28.53 g, 121 mmol) in DMSO (55 ml) was then added and this mixture was stirred at r.t. for 3 h. The reaction was poured into water (1.0 L) mixed with sat. NHCl (350 ml). The product was extracted into hexane (2×300 ml) and this solution was washed with water and brine, dried over Na2SO4 and filtered through silica (400 ml). The product was then eluted with EtOAc/hexane 15 and 20% to yield 18 (21.1 g, 70%) as a colorless oil.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
17.62 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
28.53 g
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Yield
70%

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